![molecular formula C16H19N3O2 B6541285 N-butyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058422-29-9](/img/structure/B6541285.png)
N-butyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
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Overview
Description
“N-butyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide” is a complex organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds involves a series of chemical reactions. For instance, one millimole of tricyanopyridine and 1.2 mmol of iodopropane were dissolved in 20 mL of acetonitrile, refluxed for 15 h, and the 3-cyano-1-propylpyridin-1-ium was obtained after vacuum filtration. The product of the previous step (1 mmol) was dissolved in 40 mL acetone, and then 2 mmol phenyl magnesium bromide was added drop by drop under the condition of avoiding light .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using crystallography . The dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . On hydrolysis, compound (10) converted to corresponding phenoxy acid (11) and finally this on coupling with 2-amino-4- (4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine and 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound (13) as shown in Scheme 3 .properties
IUPAC Name |
N-butyl-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-3-9-17-15(20)11-19-12-18-14(10-16(19)21)13-7-5-4-6-8-13/h4-8,10,12H,2-3,9,11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJGUPNKALRXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=NC(=CC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide |
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